N-(pyridin-2-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(10-6-2-1-3-7-10)14-11-8-4-5-9-13-11/h1-9H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIJKEIPCFEOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277374 | |
| Record name | N-pyridin-2-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4589-12-2 | |
| Record name | Benzamide, N-2-pyridinyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-pyridin-2-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(pyridin-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for N Pyridin 2 Yl Benzamide and Its Derivatives
Classical Amidation Approaches: Mechanistic Principles and Strategic Optimizations
Classical amidation methods remain a cornerstone for the synthesis of N-(pyridin-2-yl)benzamide, primarily relying on the principles of nucleophilic acyl substitution.
Nucleophilic Acyl Substitution Reactions: A Comprehensive Mechanistic Analysis
The most fundamental approach to forming the amide bond in this compound is through nucleophilic acyl substitution. This reaction typically involves the attack of the nucleophilic nitrogen atom of 2-aminopyridine (B139424) on an activated carboxylic acid derivative, such as an acyl chloride or an ester. scribd.com
The general mechanism proceeds in two key steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of 2-aminopyridine attacks the electrophilic carbonyl carbon of the benzoyl derivative. This leads to the formation of a tetrahedral intermediate, breaking the carbonyl π bond. scribd.com
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group. scribd.com The nature of the leaving group is crucial; weaker bases are better leaving groups, making acyl halides highly reactive starting materials. scribd.com
Influence of Reagents, Solvents, and Reaction Parameters on Synthetic Yields and Selectivity
The efficiency and selectivity of classical amidation are highly dependent on the choice of reagents, solvents, and reaction conditions.
Reagents: The use of highly reactive benzoyl chloride is common, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. The choice of base and its stoichiometry can significantly impact the reaction rate and yield.
Solvents: Anhydrous solvents such as dichloromethane (B109758) (DCM), acetone, and toluene (B28343) are frequently employed to prevent hydrolysis of the acyl chloride. mdpi.com The polarity and aprotic or protic nature of the solvent can influence reaction rates and the solubility of reactants and products. For instance, in certain catalytic systems, a co-solvent of water and dioxane has been shown to improve product yields. mdpi.com
Temperature: Many amidation reactions proceed efficiently at room temperature. However, gentle heating can sometimes be used to accelerate the reaction, though it may also lead to side reactions if not carefully controlled.
Stoichiometry: The molar ratio of the reactants is a critical parameter. An excess of the amine component is often used to drive the reaction to completion and maximize the yield of the desired amide. mdpi.com
Table 1: Optimization of Classical Amidation for 4-bromo-N-(pyridin-2-yl)benzamide
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 92 | 97 |
| Base | Triethylamine | 89 | 95 |
| Reaction Time | 4 hours | 90 | 96 |
Data sourced from studies on the synthesis of 4-bromo-N-(pyridin-2-yl)benzamide, a derivative of the target compound.
Transition-Metal-Catalyzed Carbon-Nitrogen Bond Formation
Modern synthetic chemistry has increasingly turned to transition-metal catalysis to construct C-N bonds with greater efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Protocols (e.g., Buchwald-Hartwig Amination) for C-N Bond Construction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides (or pseudohalides) and amines. organic-chemistry.orgsyr.edu This methodology has been successfully applied to the synthesis of this compound and its derivatives.
The catalytic cycle generally involves:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate. syr.edu
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. syr.edu
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. syr.edu
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands, such as BINAP and Xantphos, are often used to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. amazonaws.com The base, typically a strong, non-nucleophilic base like cesium carbonate or potassium tert-butoxide, also plays a crucial role.
Table 2: Key Components of Buchwald-Hartwig Amination for this compound Synthesis
| Component | Example | Function |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates C-N bond formation |
| Ligand | BINAP, Xantphos | Stabilizes the catalyst and promotes reaction steps |
| Base | Cs₂CO₃, t-BuOK | Deprotonates the amine |
| Solvent | Toluene, Dioxane | Provides the reaction medium |
Information compiled from various sources on palladium-catalyzed amination. syr.edu
Copper-Catalyzed Oxidative Amidation Reactions: Exploration of Catalytic Systems
Copper-catalyzed oxidative amidation has emerged as an alternative and often more economical approach for the synthesis of N-(pyridin-2-yl)benzamides. mdpi.comresearchgate.net These reactions can utilize various starting materials, including aldehydes, which are directly coupled with 2-aminopyridine in the presence of a copper catalyst and an oxidant. researchgate.netresearchgate.net
Different copper salts, such as CuI and Cu(OTf)₂, have been shown to be effective catalysts. researchgate.netrsc.org The reactions are typically carried out in solvents like DMF or even in aqueous micellar systems, the latter offering a more environmentally friendly protocol. researchgate.netresearchgate.netrsc.org Oxidants such as molecular oxygen (O₂) or tert-butyl hydroperoxide (TBHP) are commonly employed to facilitate the reaction. researchgate.netresearchgate.net
Recent research has also explored the use of heterogeneous catalysts, such as bimetallic metal-organic frameworks (MOFs), which offer the advantage of easy separation and recyclability. mdpi.com
Table 3: Comparison of Copper-Catalyzed Oxidative Amidation Systems
| Catalyst | Oxidant | Solvent | Temperature (°C) | Key Features |
|---|---|---|---|---|
| CuI | O₂ | DMF | 80 | Direct cross-coupling of aldehydes and 2-aminopyridines. researchgate.net |
| Cu(OTf)₂ | I₂ | Aqueous Micellar System | Room Temp | Environmentally benign, mild conditions. researchgate.netrsc.org |
| Fe₂Ni-BDC MOF | Air | DCM | 80 | Heterogeneous, recyclable catalyst. mdpi.com |
Palladium-Mediated C(sp³)–H Bond Activation for Selective Functionalization
A frontier in synthetic methodology is the direct functionalization of C-H bonds. Palladium-mediated C(sp³)–H bond activation offers a powerful strategy for the synthesis of complex this compound derivatives. nih.gov This approach allows for the selective introduction of aryl or alkyl groups at a specific C(sp³)–H bond, often directed by a coordinating group within the molecule.
In the context of this compound, the pyridin-2-yl group can act as a directing group, facilitating the activation of a C-H bond on a substituent attached to the amide nitrogen. nih.govresearchgate.net For example, research has demonstrated the palladium-mediated C(sp³)–H activation of an N-methyl group on N-methyl-N-(pyridin-2-yl)benzamide. nih.gov The process typically involves the formation of a palladacycle intermediate, which then undergoes further reaction to introduce new functional groups. nih.govresearchgate.net
This methodology provides a highly efficient route to a range of N-(CH₂-aryl/alkyl)-substituted N-(pyridin-2-yl)benzamides, showcasing good functional group tolerance. nih.gov Mechanistic studies, including kinetic isotope effect experiments and DFT calculations, have been employed to elucidate the reaction pathways. nih.gov
Heterogeneous Catalysis in this compound Synthesis
Heterogeneous catalysts offer distinct advantages over their homogeneous counterparts, primarily the ease of separation from the reaction mixture and the potential for recycling, which reduces waste and operational costs. acs.orgnih.gov Metal-Organic Frameworks (MOFs) have emerged as a superior class of heterogeneous catalysts due to their high porosity, large surface area, and structurally tunable active sites. nih.govchinesechemsoc.org
Metal-Organic Frameworks (MOFs) are crystalline materials formed by the coordination of metal ions or clusters with organic linker molecules. chinesechemsoc.org This modular construction allows for the precise design of catalytic platforms. frontiersin.org For the synthesis of this compound, MOFs containing accessible Lewis acidic metal sites are particularly effective. These sites can activate reactants, facilitating the amidation reaction.
For instance, Ni-based MOFs, such as Ni-BDC (where BDC is 1,4-benzenedicarboxylic acid), have been successfully employed as catalysts. mdpi.comresearchgate.net In a typical synthesis, a Ni-based MOF catalyzed the amidation reaction between 2-aminopyridine and benzaldehyde, achieving a yield of approximately 85% for this compound under optimal conditions of 90 °C in a tetrahydrofuran (B95107) (THF) solvent over 24 hours. researchgate.net Similarly, zirconium-based MOFs like MOF-808, engineered to have defect sites, have shown promise in catalyzing amide bond formation from carboxylic acids and amines. chemrxiv.org
The introduction of two different metals into a single MOF structure, creating a bimetallic MOF, can lead to enhanced catalytic properties due to synergistic effects between the metals. rsc.orgmdpi.com These materials can exhibit improved stability and higher catalytic efficiency compared to their monometallic counterparts. researchgate.netmdpi.com
A notable example is the Fe₂Ni-BDC bimetallic MOF, synthesized via a solvothermal method using iron(III) chloride and nickel(II) nitrate (B79036) with 1,4-benzenedicarboxylic acid. mdpi.com This catalyst was highly effective for the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene to produce this compound. The Fe₂Ni-BDC catalyst demonstrated superior activity compared to its monometallic Fe-BDC and Ni-BDC analogues, achieving an 82% isolated yield. mdpi.com This enhanced performance is attributed to the synergistic interplay between the Fe(III) and Ni(II) centers within the framework. mdpi.comresearchgate.net Another bimetallic system, a Co/Fe-MOF, was also effective in the oxidative amidation of 2-aminopyridine and benzaldehyde, yielding up to 94% of the corresponding amide product. researchgate.net
Table 1: Comparison of Catalytic Performance in this compound Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ni-BDC | 2-aminopyridine, Benzaldehyde | THF | 90 | 24 | 85 | researchgate.net |
| Fe₂Ni-BDC | 2-aminopyridine, trans-β-nitrostyrene | DCM | 80 | 24 | 82 | mdpi.com |
| Co/Fe-MOF | 2-aminopyridine, Benzaldehyde | 1,4-dioxane | 120 | - | up to 94 | researchgate.net |
A crucial advantage of heterogeneous catalysis is the ability to reuse the catalyst, which is essential for industrial applications. nih.gov The stability and reusability of MOF catalysts in this compound synthesis have been rigorously investigated.
The Fe₂Ni-BDC catalyst was recovered by simple separation and reused for six consecutive cycles without a significant drop in its catalytic activity, yielding 77% of the product in the final run. mdpi.com Characterization of the reused catalyst by X-ray diffraction (XRD) and Fourier-transform infrared (FT-IR) spectroscopy confirmed that its structural integrity was maintained. mdpi.com Leaching tests are also critical to confirm that the catalysis is truly heterogeneous. acs.org For the Fe₂Ni-BDC system, a hot filtration test was performed where the solid catalyst was removed from the reaction mixture mid-reaction. The reaction ceased to proceed, indicating that the catalytic activity was dependent on the solid catalyst and that leaching of active metal species into the solution was negligible. mdpi.com Similarly, Ni-based MOF catalysts could be reused for up to six runs, with the yield of this compound only decreasing from 85% to 79%. researchgate.net Palladium-based MOF catalysts used in other coupling reactions have also shown excellent recyclability over multiple runs with minimal metal leaching (e.g., 4.8 ppm). nih.gov
Table 2: Reusability of MOF Catalysts
| Catalyst | Initial Yield (%) | Number of Cycles | Final Yield (%) | Reference |
|---|---|---|---|---|
| Fe₂Ni-BDC | 82 | 6 | 77 | mdpi.com |
| Ni-BDC | 85 | 6 | 79 | researchgate.net |
Design and Application of Metal-Organic Frameworks (MOFs) as Catalytic Platforms
Novel Synthetic Routes and Reaction Engineering Approaches for this compound Derivatives
Research continues to explore innovative pathways for the synthesis of this compound and its derivatives, aiming for greater efficiency and broader substrate scope. One novel route involves the reaction of 2-aminopyridine derivatives with trans-β-nitrostyrene derivatives using a bimetallic Fe₂Ni-BDC catalyst. mdpi.com This method allows for the synthesis of various substituted this compound derivatives, although the presence of substituents on the pyridine ring can slightly reduce the yield. mdpi.com
Other synthetic strategies for related benzamide (B126) derivatives involve multi-step reactions starting from different precursors. For example, a general route to N-pyridin-2-yl benzamide analogues involves the reaction of 2-aminopyridines with benzoyl chlorides, which are themselves generated from the corresponding benzoic acids. researchgate.net The synthesis of more complex derivatives, such as those incorporating piperazine (B1678402) or homopiperazine (B121016) linkers, has also been reported, highlighting the modularity of synthetic approaches to this class of compounds. rsc.org
Reaction engineering approaches, such as the use of continuous flow reactors packed with heterogeneous catalysts like MOFs, offer potential advantages for large-scale production. chemrxiv.org This technique can improve reaction times, enhance process control, and simplify product purification. chemrxiv.org
Elucidation of Molecular and Supramolecular Architecture Through Advanced Spectroscopic and Crystallographic Techniques
High-Resolution Spectroscopic Characterization Methods
Spectroscopic techniques are instrumental in defining the molecular framework of N-(pyridin-2-yl)benzamide, confirming its functional groups, and probing its electronic properties.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of this compound. In a typical ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃), the amide proton (N-H) presents as a broad singlet. rsc.org The aromatic protons of the pyridine (B92270) and benzene (B151609) rings resonate in the downfield region, with their specific chemical shifts and coupling patterns providing detailed information about their electronic environment and spatial relationships. rsc.org
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the amide group is characteristically observed at a downfield chemical shift. thieme-connect.com The carbon atoms of the pyridine and benzene rings exhibit distinct resonances that are sensitive to the electronic effects of the substituents. thieme-connect.com Advanced NMR techniques, such as the SIMPLE (Secondary Isotope Multiplet NMR Spectroscopy of Partially Labelled Entities) method, have been employed to definitively confirm that this compound exists predominantly in the acylamino form in solution.
Table 1: Representative NMR Data for this compound Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| This compound | CDCl₃ | 9.22 (br s, 1H), 8.40 (d, J=8.4 Hz, 1H), 8.12-8.11 (m, 1H), 7.93-7.90 (m, 2H), 7.75-7.70 (m, 1H) | Not specified | rsc.org |
| 6-cyano-N-(pyridin-2-yl)benzamide | CDCl₃ | 9.05 (s, 1H), 8.60–8.54 (m, 2H), 8.01 (dd, J=8.8, 2.3 Hz, 1H), 8.01–7.90 (m, 2H), 7.66–7.57 (m, 1H), 7.54 (dd, J=8.4, 7.0 Hz, 2H) | 166.0, 154.3, 151.7, 141.9, 133.5, 133.1, 129.2, 127.6, 116.8, 114.0, 105.4 | thieme-connect.com |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), m (multiplet), and br (broad).
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and its analogs. The IR spectrum prominently features a strong absorption band corresponding to the amide I band (C=O stretching vibration). Another key feature is the amide II band, which arises from a combination of N-H bending and C-N stretching vibrations. The N-H stretching vibration is typically observed as a broad band in the higher frequency region.
Table 2: Key Vibrational Frequencies for this compound and Analogs
| Compound | Technique | Key Vibrational Bands (cm⁻¹) | Assignment | Reference |
| 3-(1H-Benzo[d]imidazol-2-yl)benzamide | IR (KBr) | 1688 | Amide I (C=O stretch) | |
| 3-(1H-Benzo[d]imidazol-2-yl)benzamide | IR (KBr) | 1584 | Amide II (N-H bend + C-N stretch) | |
| 3-(1H-Benzo[d]imidazol-2-yl)benzamide | IR (KBr) | 3150-3400 | N-H stretch | |
| (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide | IR | 1621, 1608, 1403, 1303, 764 | Not specified | google.com |
| (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide | Raman | 1620, 1609, 1547, 1514, 1495 | Not specified | google.com |
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. Electrospray ionization (ESI) is a soft ionization technique commonly used for these compounds, often yielding the protonated molecular ion [M+H]⁺. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. tandfonline.com The fragmentation patterns observed in the mass spectrum can also offer valuable structural information.
For example, the HRMS analysis of novel benzamides substituted with 1,2,4-oxadiazole (B8745197) consistently showed a strong [M+H]⁺ peak, confirming their molecular weights. mdpi.com Similarly, for various N-substituted indazole derivatives, ESI-HRMS was used to confirm the calculated molecular formulas. tandfonline.com
UV/Vis and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound and its analogs. The UV/Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to electronic transitions between different molecular orbitals. These transitions are influenced by the aromatic systems and the amide linkage.
Fluorescence spectroscopy provides information about the emission of light from the excited state of the molecule. The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the surrounding environment. For instance, studies on difluoroboron compounds derived from this compound have explored their fluorescence properties in both solution and solid states. rsc.org The UV-Vis absorption and fluorescence emission spectra of these compounds are key to understanding their potential applications in materials science. rsc.orgrsc.org
Mass Spectrometry: Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Single-Crystal X-ray Diffraction Studies of this compound and Its Analogs
X-ray crystallographic studies on this compound and its analogs have revealed important conformational features. A common observation is the presence of an intramolecular hydrogen bond between the amide proton (N-H) and the nitrogen atom of the pyridine ring, which contributes to the planarity of the molecule. iucr.org
In the crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, an analog, the planes of the pyridine and benzene rings are inclined to one another. iucr.orgnih.govresearchgate.net The crystal packing is often stabilized by intermolecular hydrogen bonds, forming dimers or more extended networks. iucr.orgiucr.org For example, in the crystal structure of 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, inversion dimers are formed through pairs of N-H···S hydrogen bonds. iucr.org
The precise bond lengths and angles obtained from these studies are crucial for understanding the electronic distribution and steric interactions within the molecule. For instance, the C=O and C-N bond lengths of the amide group provide insight into the degree of resonance delocalization.
Table 3: Selected Crystallographic Data for this compound Analogs
| Compound | Crystal System | Space Group | Key Dihedral Angle | Reference |
| 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide | Triclinic | P-1 | Pyridine-Benzene: 66.54(9)° | iucr.orgnih.govresearchgate.net |
| 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | Not specified | Not specified | Pyridine-Benzene: 26.86(9)° | iucr.org |
| 2-amino-N-(pyridin-2-yl)benzamide | Not specified | Not specified | Aromatic rings nearly coplanar | researchgate.net |
| 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline | Monoclinic | P21/c | Pyridinyl-Phenyl: 63.0(2)° | mdpi.com |
Comprehensive Analysis of Crystal Packing and Intermolecular Interactions
In a study of N-(pyridin-2-yl)alkylamides co-crystallized with carboxylic acids, it was found that the resulting structures are organized into groups based on the presence of specific intermolecular interactions and packing features. rsc.org For instance, the crystal structure of 2-amino-N-(pyridin-2-yl)benzamide reveals that molecules are linked into sheets by N—H⋯O and N—H⋯N hydrogen bonds. researchgate.net The crystal structure of a related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, showcases two independent molecules in the asymmetric unit linked by C—H⋯O hydrogen bonds and C—H⋯π interactions. These units then form zigzag chains through N—H⋯O hydrogen bonds. iucr.orgnih.gov
The planarity of the benzamide (B126) group is a common feature, facilitating the formation of intermolecular hydrogen bonds. vulcanchem.com The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the amide N-H group can serve as a hydrogen bond donor. vulcanchem.com In the case of haloethynyl-substituted N-(pyridin-2-yl)amides, the nature and directionality of halogen bonds play a significant role in the supramolecular assembly. researchgate.netrsc.org For example, iodoethynyl derivatives exclusively form halogen bonds with the pyridine nitrogen (N(pyr)) acceptor site. researchgate.netrsc.org
The interplay of these various non-covalent interactions leads to the formation of diverse supramolecular architectures, ranging from simple dimers and chains to more complex three-dimensional networks. iucr.orgnih.govnih.gov
Table 1: Key Intermolecular Interactions in this compound and Derivatives
| Interaction Type | Donor | Acceptor | Resulting Motif | Reference |
| Hydrogen Bond | N-H (amide) | O (carbonyl) | Chains, Dimers | researchgate.netiucr.org |
| Hydrogen Bond | N-H (amine) | N (pyridine) | Sheets | researchgate.net |
| Hydrogen Bond | C-H | O (carbonyl) | Dimeric Units | iucr.orgnih.gov |
| π-π Stacking | Aromatic Rings | Aromatic Rings | Stacked Columns | rsc.org |
| Halogen Bond | C-X (X=Cl, Br, I) | N (pyridine), π-cloud | Directed Assembly | researchgate.netrsc.org |
| C-H···π Interaction | C-H | Aromatic Ring | 3D Network | iucr.org |
Polymorphism and Solid-State Landscape Investigations of Amide-Substituted Pyridines
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of the solid-state landscape of amide-substituted pyridines. rsc.orgrsc.org Different polymorphs of the same compound can exhibit distinct physical and chemical properties.
Investigations into amide-substituted pyridines have revealed the existence of multiple polymorphic forms. rsc.orgrsc.org For instance, two concomitant room-temperature polymorphs were identified for di-μ2-chlorido-bis(isonicotinamide) copper(II) and di-μ2-bromido-bis(isonicotinamide) copper(II). rsc.orgrsc.org The study of various copper chloride coordination complexes with substituted pyridines, including isonicotinamide (B137802) and nicotinamide, has uncovered several new crystal structures and polymorphs. acs.org These studies often employ a combination of single-crystal X-ray diffraction and powder X-ray diffraction to identify and characterize different polymorphic forms. acs.org
The solid-state landscape of these compounds is influenced by factors such as the position of the amide group on the pyridine ring and the nature of any substituents. rsc.org These structural variations can lead to different hydrogen bonding patterns and packing arrangements, ultimately resulting in the formation of distinct polymorphs. rsc.orgacs.org For example, in the case of N-(5-halo-2-pyridinyl)pyrazine-2-carboxamides, the substitution of a carbon with a nitrogen in the aromatic backbone can affect the electron-accepting ability of halogen substituents, thereby influencing the strength of halogen bonds and the resulting crystal structure. researchgate.net
Powder X-ray Diffraction for Phase Purity and Bulk Material Characterization
Powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk properties of crystalline materials, including this compound and its derivatives. ncl.ac.ukmdpi.com It is particularly crucial for determining the phase purity of a synthesized sample, ensuring that the material being studied is a single, homogeneous crystalline phase. ncl.ac.uk
The PXRD pattern of a material provides a unique fingerprint based on its crystal lattice. By comparing the experimental PXRD pattern of a bulk sample to a pattern simulated from a known single-crystal structure, one can confirm the phase identity and purity. ncl.ac.uk Any discrepancies or additional peaks in the experimental pattern may indicate the presence of impurities or a different polymorphic form. ncl.ac.uk
In the synthesis of N-(pyridin-2-yl)-benzamides, PXRD is used to confirm the structure of the final product. mdpi.com For example, in the synthesis of Fe2Ni-BDC bimetallic metal-organic frameworks used as catalysts, PXRD was employed to determine the structure of the synthesized samples. mdpi.comresearchgate.net Furthermore, in studies of spin-crossover Hofmann frameworks incorporating N-(pyridin-4-yl)benzamide, variable-temperature PXRD was used to monitor structural changes during the spin transition. mdpi.com
Le Bail fitting is a whole-pattern fitting method that can be used to refine the unit cell parameters from PXRD data and can also help in quantifying the relative amounts of different phases in a mixture. ncl.ac.uk This method is valuable for ensuring the accuracy of structure-property relationships by confirming the purity of the bulk material. ncl.ac.uk
Computational Chemistry and Theoretical Investigations of N Pyridin 2 Yl Benzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular properties of N-(pyridin-2-yl)benzamide and its derivatives. By employing methods such as B3LYP with various basis sets, researchers can gain insights into the molecule's geometry, vibrational frequencies, and electronic behavior. tandfonline.comresearchgate.net
Geometry Optimization and Vibrational Frequency Analysis for Theoretical-Experimental Correlation
Theoretical calculations of the molecular geometry of this compound and its derivatives are typically performed to find the most stable conformation, corresponding to the minimum energy state. ajol.info These optimized structures can then be used for further computational analysis. For instance, in a study of 2-(N-benzoylbenzamido)pyridine-3-yl benzoate, a related compound, geometry optimization was carried out using the B3LYP/6-311++G(d,p) level of theory. researchgate.net The results of such calculations, including bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net
Vibrational frequency analysis is another crucial aspect of DFT studies. Theoretical vibrational frequencies for this compound can be calculated and compared with experimental data from FT-IR and Raman spectroscopy. researchgate.net This correlation helps in the assignment of vibrational modes and provides a deeper understanding of the molecule's structural characteristics. researchgate.net For example, a study on 4-ethoxy-2,3-difluoro benzamide (B126) utilized DFT calculations to analyze its vibrational spectra, showing good agreement between theoretical and experimental results. researchgate.net
Table 1: Comparison of Theoretical and Experimental Data for a Benzamide Derivative
| Parameter | Theoretical (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |
| Bond Length (C=O) | 1.222 Å | 1.230 Å |
| Bond Angle (N-C-C) | 115.8° | 116.2° |
| Vibrational Frequency (C=O stretch) | 1685 cm⁻¹ | 1680 cm⁻¹ |
Note: Data presented is illustrative and based on typical findings for similar benzamide structures.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Reactivity Descriptors
Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. irjweb.com
For this compound derivatives, DFT calculations can determine the energies of the HOMO and LUMO, as well as the HOMO-LUMO gap. tandfonline.com This information helps in understanding the molecule's charge transfer characteristics and its potential for use in various applications, such as in the development of new dyes. researchgate.netmdpi.com Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can also be derived from the HOMO and LUMO energies, offering further insights into the molecule's reactivity. tandfonline.commdpi.com
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for a Benzamide Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.918 |
| LUMO Energy | -1.537 |
| HOMO-LUMO Gap | 5.381 |
| Chemical Hardness (η) | 2.691 |
| Chemical Potential (μ) | -4.228 |
| Electrophilicity Index (ω) | 3.315 |
Note: Data presented is illustrative and based on typical findings for similar benzamide structures. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich) and positive potential (electron-poor), which are typically color-coded for easy interpretation. uni-muenchen.de
For this compound, MEP analysis can identify the most likely sites for intermolecular interactions. researchgate.net Studies on similar compounds have shown that the oxygen and nitrogen atoms of the amide and pyridine (B92270) groups are often regions of high electron density, making them susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the amide group and the aromatic rings are typically electron-deficient, indicating sites for potential nucleophilic attack. This information is valuable for understanding the non-covalent interactions that govern the molecule's behavior in different chemical environments. researchgate.net
First-Principle Calculations for Photophysical Property Prediction and Elucidation
First-principle calculations, often based on Time-Dependent Density Functional Theory (TD-DFT), are employed to predict and understand the photophysical properties of molecules like this compound. nih.govresearchgate.net These calculations provide insights into the electronic transitions that occur upon absorption of light and the subsequent emission processes.
Modeling of Absorption and Emission Spectra
Theoretical modeling of UV-Vis absorption and fluorescence emission spectra is a key application of first-principle calculations. nih.govresearchgate.net By calculating the excitation energies and oscillator strengths of the electronic transitions, researchers can predict the absorption and emission maxima of this compound and its derivatives. researchgate.net These theoretical spectra can then be compared with experimental data to validate the computational approach and aid in the interpretation of the observed photophysical behavior. rsc.org
For instance, studies on related compounds have demonstrated that TD-DFT calculations can accurately reproduce the experimental absorption and emission wavelengths, providing a basis for understanding the influence of structural modifications on the photophysical properties. nih.govresearchgate.net
Theoretical Prediction and Analysis of Quantum Yields
The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be theoretically predicted and analyzed using first-principle calculations. nih.govresearchgate.net While direct calculation of quantum yields is complex, theoretical models can provide insights into the factors that influence this property. researchgate.netfrontiersin.org
For this compound and its derivatives, theoretical studies have shown that the fluorescence quantum yield can be significantly affected by factors such as the nature of substituents and the formation of complexes. nih.govresearchgate.net For example, the formation of a difluoroboranyl complex with a related N-(pyridin-2-yl)-substituted benzamide was found to dramatically increase the fluorescence quantum yield. nih.govresearchgate.net Theoretical analysis can help to elucidate the underlying mechanisms for these changes, such as alterations in the rates of radiative and non-radiative decay processes. researchgate.netfrontiersin.org
Reaction Mechanism Elucidation via Advanced Computational Pathways
The synthesis and reactivity of this compound can be profoundly understood through the lens of computational chemistry. Theoretical models, particularly those based on Density Functional Theory (DFT), provide a powerful avenue for elucidating complex reaction mechanisms at a molecular level. These methods allow for the exploration of potential energy surfaces, mapping out the energetic landscape that connects reactants, transition states, and products. This offers invaluable insights into reaction feasibility, kinetics, and selectivity that are often challenging to obtain through experimental means alone.
For instance, the formation of this compound from precursors like N-2-pyridinyl-N'-benzoylthiourea has been studied computationally. rsc.org Such studies can predict whether a reaction is thermodynamically favorable by calculating the relative energies of reactants and products. rsc.org DFT calculations have shown that the decomposition of the thiourea (B124793) precursor to form this compound and isothiocyanate is an endothermic but thermodynamically favored pathway compared to alternative decompositions. rsc.org Furthermore, computational approaches can be used to propose plausible mechanisms for various synthetic routes, such as the chemodivergent synthesis from α-bromoketones and 2-aminopyridines, by mapping the step-by-step transformations. researchgate.net
A cornerstone of mechanistic elucidation is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that molecules must pass through to transform from reactants to products. savemyexams.com The energy difference between the reactants and the transition state is known as the activation energy (Ea). savemyexams.com A lower activation energy corresponds to a faster reaction rate.
Computational methods excel at locating these fleeting structures. By calculating the activation energies for different potential pathways, chemists can predict which route a reaction is most likely to follow. For example, in reactions with multiple possible outcomes, such as the alkylation of pyrazole (B372694) derivatives, DFT calculations can determine the activation energies for substitution at different nitrogen atoms. wuxibiology.com A comparison of these energies can accurately predict the observed product ratio, as seen where a 3 kcal/mol energy difference translated to a product ratio of approximately 1:70. wuxibiology.com
While specific activation energies for the synthesis of this compound are not extensively documented in the literature, we can create a representative model based on typical amidation reactions. Theoretical calculations would evaluate competing mechanisms, such as a direct nucleophilic attack versus a pathway involving an intermediate.
Table 1: Representative Activation Energies for a Hypothetical Amidation Reaction Pathway
| Reaction Step | Proposed Mechanism | Calculated Activation Energy (Ea) in kcal/mol | Implication |
| Step 1 | Nucleophilic attack of 2-aminopyridine (B139424) on benzoyl chloride | Pathway A: Concerted | 15.2 |
| Pathway B: Stepwise via tetrahedral intermediate | 19.8 | ||
| Step 2 | Proton transfer/leaving group departure | - | 5.4 |
This table is illustrative. The values represent typical data obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level) and demonstrate how computational chemistry is used to compare the feasibility of different mechanistic pathways. A lower Ea indicates a kinetically more favorable route.
This analysis is crucial for optimizing reaction conditions. By understanding which step is rate-limiting (i.e., has the highest activation barrier), experimental efforts can be targeted to lower this specific barrier, for instance, by changing the solvent or catalyst.
The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, defined as the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. wikipedia.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org Significant KIE values are typically observed when the bond to the isotopically substituted atom is formed or broken in the rate-determining step of the reaction. ic.ac.uk
Computational chemistry allows for the theoretical prediction of KIEs, providing a direct comparison with experimental data to validate or refute a proposed mechanism. acs.orgnih.gov
Primary KIEs: Occur when a bond to the isotope is broken in the rate-determining transition state. For example, a large kH/kD value for the cleavage of a C-H bond suggests this bond breaking is central to the slowest step.
Secondary KIEs: Are observed when the isotopically substituted atom is not directly involved in bond breaking/formation but is located near the reaction center. These smaller effects provide information about changes in hybridization or the steric environment at the transition state.
For the synthesis of this compound, a KIE study could distinguish between different mechanistic proposals. For instance, in a proposed mechanism involving a rate-determining proton transfer from the amine, substituting the amine proton with deuterium (B1214612) (²H) would be expected to produce a significant primary KIE. Conversely, if the nucleophilic attack of the nitrogen is rate-determining, a smaller secondary KIE might be expected, along with a ¹⁴N/¹⁵N KIE.
Table 2: Hypothetical Kinetic Isotope Effects for a Proposed Rate-Determining Step in this compound Synthesis
| Isotopic Substitution | KIE (k_light / k_heavy) | Mechanistic Interpretation |
| N-H / N-D | 4.8 | A large value suggests that the N-H bond is breaking in the rate-determining step (e.g., proton transfer). |
| ¹²C =O / ¹³C =O | 1.04 | A small but significant value indicates a change in the bonding environment of the carbonyl carbon, consistent with a nucleophilic attack at this position being part of the rate-determining step. |
| ¹⁴N / ¹⁵N (pyridyl) | 1.03 | A small secondary KIE suggests that the hybridization or coordination of the pyridine nitrogen changes at the transition state. |
This table is illustrative and presents hypothetical KIE values. The magnitude of the KIE helps to pinpoint the atoms and bonds directly involved in the rate-limiting transition state, thereby clarifying the reaction mechanism.
Transition State Analysis and Determination of Activation Energies
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions in Crystals
Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal. scirp.org By partitioning the crystal electron density, a surface is generated for a molecule, and the interactions with its neighbors are mapped onto this surface. This technique provides a detailed picture of the crystal packing and the nature and relative importance of interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. rsc.orgakademisains.gov.my
The analysis generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts. akademisains.gov.my The relative contributions of different types of contacts to the total Hirshfeld surface can be calculated, offering a quantitative measure of their significance in stabilizing the crystal structure.
Table 3: Representative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound Derivatives
| Contact Type | Percentage Contribution | Description of Interaction |
| H···H | ~35-40% | Represents non-specific van der Waals forces, often the most abundant contact type. iucr.org |
| C···H / H···C | ~20-23% | C-H···π interactions and other weak van der Waals contacts. akademisains.gov.my |
| O···H / H···O | ~15-20% | Primarily strong N-H···O or weaker C-H···O hydrogen bonds, crucial for forming chains or dimers. akademisains.gov.myeurjchem.com |
| N···H / H···N | ~5-15% | Can represent N-H···N hydrogen bonds or other close contacts involving nitrogen. akademisains.gov.myacs.org |
| C···C | ~4-5% | Indicative of π-π stacking interactions between aromatic rings. |
This table compiles representative data from Hirshfeld surface analyses of various N-pyridyl benzamide and related derivatives. akademisains.gov.myiucr.orgacs.orgeurjchem.com It quantifies the relative importance of different non-covalent interactions in the solid state.
This quantitative assessment is vital for understanding the solid-state properties of the compound and for crystal engineering, where controlling intermolecular interactions is key to designing materials with desired physical properties.
Coordination Chemistry of N Pyridin 2 Yl Benzamide As a Ligand
Design and Synthesis of N-(pyridin-2-yl)benzamide-Derived Ligands and Their Functionalized Analogs
The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and straightforward method involves the direct amidation reaction between a derivative of 2-aminopyridine (B139424) and a corresponding benzoyl chloride. This nucleophilic acyl substitution is typically carried out in an organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, the reaction of 4-bromobenzoyl chloride with 2-aminopyridine in dichloromethane (B109758) (DCM) using triethylamine (B128534) as a base efficiently yields 4-bromo-N-(pyridin-2-yl)benzamide.
Alternative and more advanced synthetic strategies have also been developed. One such method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the C-N bond formation between an aryl halide and an amine under milder conditions, making it suitable for sensitive substrates. Furthermore, a chemodivergent synthesis has been reported where N-(pyridin-2-yl)amides can be formed from α-bromoketones and 2-aminopyridine via a C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene (B28343). rsc.org This metal-free approach offers a distinct pathway to these valuable ligands. rsc.org
Functionalized analogs of this compound are designed to tune the electronic and steric properties of the ligand, thereby influencing the geometry and reactivity of the resulting metal complexes. For example, introducing substituents on either the pyridine (B92270) or the benzoyl ring can modulate the ligand's donor capacity and its spatial arrangement around a metal center. The synthesis of a novel thiosemicarbazone derivative, (E)-3,4-dichloro-N-(2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbonothioyl)benzamide, highlights the chemical tractability of the this compound scaffold, allowing for the incorporation of additional donor atoms and the creation of multidentate ligands. ekb.egekb.eg
The synthesis of this compound derivatives has also been achieved using heterogeneous catalysis. A bimetallic metal-organic framework, Fe2Ni-BDC, has been shown to be an effective catalyst for the amidation reaction between trans-β-nitrostyrene and 2-aminopyridine to produce N-(pyridin-2-yl)-benzamide with high yields. mdpi.com This method offers the advantage of catalyst recyclability, making it a more sustainable approach. mdpi.com
| Ligand | Synthetic Method | Key Features | Reference(s) |
| 4-bromo-N-(pyridin-2-yl)benzamide | Classical Amidation (4-bromobenzoyl chloride + 2-aminopyridine) | Introduction of a bromo substituent for further functionalization. | |
| N-(pyridin-2-yl)amides | C-C bond cleavage of α-bromoketones with 2-aminopyridine | Metal-free synthesis. | rsc.org |
| (E)-3,4-dichloro-N-(2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbonothioyl)benzamide | Multi-step synthesis involving condensation and isothiocyanate formation | Multidentate thiosemicarbazone derivative with enhanced coordination potential. | ekb.egekb.eg |
| N-(pyridin-2-yl)-benzamide | Fe2Ni-BDC catalyzed amidation of trans-β-nitrostyrene and 2-aminopyridine | Heterogeneous catalysis with recyclable catalyst. | mdpi.com |
Strategies for Metal Complexation and Optimization of Reaction Conditions
The complexation of this compound-derived ligands with metal ions is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent system. The choice of solvent, temperature, and stoichiometry are crucial parameters that are optimized to obtain crystalline products of the desired metal complexes.
For instance, the synthesis of copper(II), cobalt(II), nickel(II), and zinc(II) complexes with a thiosemicarbazone derivative of this compound was carried out in solvent mixtures such as DMF/H2O or CHCl3/CH3OH. ekb.eg The molar ratio of metal to ligand is a key factor determining the final structure of the complex, with both 1:1 and 1:2 metal-to-ligand ratios being explored to yield complexes with different coordination geometries. ekb.egekb.eg
In some cases, the reaction conditions can lead to in situ ligand modifications. For example, the reaction of 1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine dihydrate with various metal salts resulted in the hydrolysis of the Schiff base ligand and the formation of binuclear metal complexes of 2-benzoylpyridine (B47108) and phenyl(pyridin-2-yl)methanediol. scirp.org This highlights the importance of carefully controlling the reaction environment to guide the formation of the intended product.
The use of this compound as a ligand in catalysis, such as the nickel-catalyzed Chan-Lam cross-coupling reaction, requires the optimization of the entire catalytic system, including the base and the nickel precursor. researchgate.net An efficient protocol was developed using Ni(OAc)2·4H2O as the nickel source and 1,1,3,3-tetramethylguanidine (B143053) (TMG) as a non-nucleophilic organic base, demonstrating the ligand's efficacy in facilitating cross-coupling reactions. researchgate.net
Structural Characterization of Metal Complexes
The definitive elucidation of the structure of metal complexes derived from this compound ligands is accomplished through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.
For example, the crystal structure of a zinc(II) complex with an alanine-appended aminopyridine ligand, tris[dimethyl 5-({1-[(pyridin-2-yl-κN)carbamoyl-κO]ethyl}carbamoyl)benzene-1,3-dicarboxylate]zinc(II), revealed that the neutral ligand coordinates to the Zn2+ ion in a bidentate fashion through the pyridine nitrogen and an amide oxygen atom, forming a six-membered chelate ring. grafiati.com
In a series of mercury(II) halide complexes with bis-pyridyl-bis-amide ligands, single-crystal X-ray diffraction analyses demonstrated a rich structural diversity, including the formation of 1D supramolecular chains and 2D layers, influenced by the nature of the halide anion and the specific ligand backbone. nih.gov The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide itself has also been determined, providing a foundational understanding of the ligand's conformation. researchgate.net
Studies on manganese(II), nickel(II), copper(II), and zinc(II) complexes with 2-hydroxy-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide, a related ligand system, have shown that the metal ions are typically in a distorted octahedral coordination environment, surrounded by the donor atoms of the ligands. researchgate.net
Spectroscopic techniques provide valuable insights into the electronic structure and magnetic properties of the metal complexes, complementing the structural data from X-ray diffraction.
UV-Visible Spectroscopy: The electronic spectra of the metal complexes show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the coordination environment of the metal ion. For instance, the UV-Vis spectra of copper(II), cobalt(II), and nickel(II) complexes with a thiosemicarbazone derivative of this compound were used to infer the geometry of the complexes. ekb.egekb.eg
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in determining the coordination mode of the ligand. A shift in the vibrational frequencies of the C=O and C=N groups upon complexation indicates their involvement in coordination to the metal center.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic metal complexes, such as those of copper(II). The EPR spectra of Cu(II) complexes with pyridine or pyrazine (B50134) amides provide information about the g-values and hyperfine coupling constants, which are sensitive to the coordination geometry and the nature of the donor atoms. mdpi.com
Magnetic Measurements: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which helps in ascertaining the oxidation state and spin state of the metal ion, and consequently the geometry of the complex. For example, magnetic moment data for a series of metal complexes with a thiosemicarbazone derivative of this compound indicated paramagnetic behavior for Cu(II) and Co(II) complexes, consistent with their proposed geometries. ekb.eg
| Technique | Information Obtained | Example Application | Reference(s) |
| Single-Crystal X-ray Diffraction | Bond lengths, bond angles, coordination geometry, crystal packing. | Determination of the bidentate N,O-chelation in a Zn(II) complex. | grafiati.com |
| UV-Visible Spectroscopy | Electronic transitions (d-d, LMCT), coordination geometry. | Inferring the geometry of Cu(II), Co(II), and Ni(II) complexes. | ekb.egekb.eg |
| Infrared Spectroscopy | Identification of donor atoms through shifts in vibrational frequencies. | Confirming the coordination of C=O and C=N groups. | ekb.eg |
| EPR Spectroscopy | g-values, hyperfine coupling, information on paramagnetic centers. | Characterizing the coordination environment of Cu(II) complexes. | mdpi.com |
| Magnetic Measurements | Magnetic moment, oxidation state, spin state, geometry. | Distinguishing between paramagnetic and diamagnetic complexes to support geometric assignments. | ekb.eg |
Single-Crystal X-ray Diffraction of Coordination Compounds
Binding Modes and Denticity of this compound Ligands
This compound and its derivatives can exhibit a variety of binding modes, acting as either monodentate or polydentate ligands. The specific coordination behavior depends on the ligand's structure, the nature of the metal ion, and the reaction conditions.
Chelation: A common binding mode for this compound-type ligands is bidentate chelation, where the ligand coordinates to a single metal center through both the pyridine nitrogen atom and the carbonyl oxygen atom of the amide group. This forms a stable five- or six-membered chelate ring. A silver(I) complex with 2-(2-pyridyl)benzimidazole, a related ligand, demonstrated the formation of a five-membered chelate ring through coordination of the silver ion to two nitrogen atoms of the ligand. scielo.org.co In a zinc(II) complex, a derivative of this compound was found to coordinate in a bidentate fashion via the pyridine nitrogen and an amide oxygen, creating a six-membered chelate ring. grafiati.com
Bridging Coordination: In polymetallic systems, these ligands can act as bridging units, connecting two or more metal centers. This can occur through the coordination of different donor atoms of the ligand to different metal ions. For instance, in copper(II) coordination polymers with pyridine amides, both κ²-N,O chelate binding and μ-O,N ditopic bridging have been observed, leading to the formation of extended structures. mdpi.com The ability of these ligands to bridge metal centers is fundamental to the construction of coordination polymers and metal-organic frameworks.
The versatility in coordination modes, from simple chelation in mononuclear complexes to bridging in polymetallic assemblies, underscores the importance of this compound and its derivatives as versatile building blocks in coordination chemistry.
Influence of Ligand Substitution and Metal Center on Coordination Geometry
The coordination geometry of metal complexes containing this compound-type ligands is profoundly influenced by both steric and electronic modifications to the ligand and the choice of the metal center.
Substituents on the ligand framework can dictate the resulting complex's structure. For instance, introducing substituents at the α-position of the pyridine ring can create steric hindrance that significantly impacts the coordination number and geometry of the metal center. Conversely, adding electron-donating groups can modify the ligand's donor properties, influencing how it binds to the metal. ugr.es The isomerism of the ligand also plays a critical role; for example, using 4,4′-oxybis(N-(pyridin-4-yl)benzamide), an isomer of a N-(pyridin-3-yl)benzamide derivative, leads to the formation of eight-fold interpenetrating frameworks, a starkly different outcome that highlights how substituent placement governs structural diversity. mdpi.com
The identity of the metal ion is an equally crucial factor in determining the final coordination geometry. Even with the same ligand, different metal ions can yield varied structures due to their intrinsic electronic configurations and ionic radii. A notable example is seen with the ligand (E)-3,4-dichloro-N-(2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbonothioyl)benzamide, a substituted benzamide (B126) derivative. When complexed with various divalent metals and chloride anions, Cu(II) and Co(II) form square planar geometries, while Zn(II) adopts a square pyramidal geometry. ekb.eg However, if the coordinating anion is changed to acetate, the same ligand forms octahedral complexes with Cu(II), Co(II), and Ni(II). ekb.eg
This interplay is further demonstrated in mixed-ligand systems. In coordination polymers built with 4,4′-oxybis(N-(pyridin-3-yl)benzamide) and 1,4-naphthalenedicarboxylic acid, the metal ion directs the geometry. mdpi.com The Zn(II) center becomes five-coordinated, resulting in a distorted square pyramidal geometry, whereas the larger Cd(II) ion is six-coordinated, adopting a distorted octahedral geometry. mdpi.com Similarly, in a series of mercury(II) halide complexes with different bis-pyridyl-bis-amide ligands, the coordination environment is consistently a distorted tetrahedron, but the bond angles and lengths are fine-tuned by the specific halide and ligand used. mdpi.com
Table 1: Influence of Metal Center and Co-Ligands on Coordination Geometry
Supramolecular Assembly in Metal-Organic Frameworks and Coordination Polymers
This compound and its derivatives are highly effective building blocks for creating extended, multidimensional structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com The amide group's capacity for hydrogen bonding, combined with the pyridyl group's coordination ability, allows for the formation of robust and functional supramolecular assemblies. mdpi.com
The choice of metal ion plays a crucial role in dictating the final topology of the framework. A striking example involves the assembly of the angular ligand 4,4′-oxybis(N-(pyridin-3-yl)benzamide) with dicarboxylic acid and various divalent metals. mdpi.comresearchgate.net
With Zn(II) , it forms a 2-fold interpenetrated 3D framework.
With Cu(II) , the result is a 1D triple-strained helical chain.
With Cd(II) , it produces a 3-fold interpenetrated 3D framework with a different topology.
This demonstrates that simply changing the metal ion can switch the dimensionality and degree of interpenetration of the resulting polymer. mdpi.comresearchgate.net
Specific ligand design is also a key strategy. The isomer N-(pyridin-4-yl)benzamide has been incorporated into 2D Hofmann-type frameworks, [Fe(benpy)₂(M(CN)₄)] (where M = Pd or Pt), where the amide group facilitates spin-crossover cooperativity through hydrogen bonding. mdpi.comresearchgate.net Elongated and conjugated ligands like (E)-4,4′-(ethene-1,2-diyl)bis[(N-pyridin-3-yl)benzamide] have been used with Zn(II) and 1,3,5-benzenetricarboxylic acid to construct a 3D MOF, [Zn(ebpba)(1,3,5-Hbtc)]n, which functions as a highly selective and sensitive fluorescence sensor for the biomarker 3-nitrotyrosine. mdpi.com Similarly, a multidentate Schiff base ligand containing a N-pyridin-4-yl-benzamide moiety was used to build a robust, 2-fold interpenetrating 3D cadmium-MOF with excellent CO₂ adsorption selectivity. acs.org
The combination of different bis(pyridyl)-bis(amide) ligands and metal ions like Ni(II), Cu(II), Cd(II), and Zn(II) has led to a variety of structures, including 1D helical chains, 2D networks, and 3D supramolecular frameworks, further showcasing the modularity of this system. rsc.orgresearchgate.net
Table 2: Examples of Supramolecular Assemblies with N-pyridylbenzamide Derivatives
Compound Index
Mechanistic Studies and Catalytic Applications of N Pyridin 2 Yl Benzamide Derivatives in Organic Transformations
Detailed Exploration of Reaction Mechanisms in Amidation Processes
The formation of the amide bond in N-(pyridin-2-yl)benzamide and its derivatives can be achieved through various synthetic routes, with the underlying mechanisms often influenced by the chosen catalysts and reaction conditions.
A common method involves the nucleophilic acyl substitution reaction between a carboxylic acid derivative, such as a benzoyl chloride, and an aminopyridine. In this process, the amino group of 2-aminopyridine (B139424) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
In oxidative amidation reactions, the mechanism can be more complex. For instance, in the metal-free oxidative amidation of aldehydes with aminopyridines using aqueous hydrogen peroxide, the reaction proceeds without the need for a catalyst. rsc.orgrsc.org The proposed mechanism involves the formation of a hydroperoxide intermediate, which then rearranges to form the amide. rsc.org
When transition metal catalysts are employed, such as in the copper-catalyzed oxidative amidation of aldehydes, the mechanism involves the coordination of the metal to the reactants. cjcatal.com This coordination activates the substrates, facilitating the nucleophilic attack of the amine on the aldehyde. The subsequent steps involve oxidative addition and reductive elimination to yield the final amide product and regenerate the catalyst.
In a bimetallic metal-organic framework (MOF) catalyzed reaction, such as the synthesis of this compound from trans-β-nitrostyrene and 2-aminopyridine using an Fe₂Ni-BDC catalyst, the proposed mechanism begins with a Michael addition. mdpi.com The 2-aminopyridine acts as a nucleophile, adding to the trans-β-nitrostyrene to form an intermediate. This intermediate then undergoes further transformations facilitated by the bimetallic catalyst to yield the final amide product. mdpi.com
Role as a Directing Group in Transition-Metal-Catalyzed C–H Functionalization Reactions
The pyridinyl group within this compound and its derivatives plays a crucial role as a directing group in transition-metal-catalyzed C–H functionalization reactions. rsc.orgnih.govrsc.org This directing capability allows for the selective activation and subsequent functionalization of otherwise unreactive C–H bonds, typically at the ortho position of the benzoyl moiety. rsc.org
The mechanism involves the coordination of the pyridinyl nitrogen to the transition metal center, forming a metallacyclic intermediate. rsc.orgbeilstein-journals.org This chelation brings the metal catalyst in close proximity to the ortho C–H bond of the benzoyl ring, facilitating its cleavage through processes like concerted metalation-deprotonation (CMD). beilstein-journals.org Once the C–H bond is activated, the resulting organometallic intermediate can react with a variety of coupling partners to form new carbon-carbon or carbon-heteroatom bonds.
For example, in palladium-catalyzed C–H arylation, a palladacycle is formed, which then reacts with an aryl halide or another arylating agent. nih.govrsc.org The reaction proceeds through a catalytic cycle that often involves oxidative addition, migratory insertion, and reductive elimination steps. nih.gov The use of the pyridinyl directing group provides high regioselectivity, making it a powerful tool for the synthesis of complex substituted aromatic compounds. rsc.org
The effectiveness of the directing group can be influenced by substituents on the pyridine (B92270) ring. For instance, the introduction of substituents can modulate the coordinating ability of the pyridine nitrogen and, consequently, the efficiency and selectivity of the C–H activation process. acs.org
Heterogeneous Catalysis: Performance Evaluation and Active Site Characterization
The use of heterogeneous catalysts for the synthesis of this compound offers significant advantages, including ease of catalyst separation and reusability. mdpi.comresearchgate.net Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for this purpose.
A bimetallic Fe₂Ni-BDC MOF has been shown to be an effective heterogeneous catalyst for the amidation reaction between trans-β-nitrostyrene and 2-aminopyridine to produce this compound. mdpi.com The performance of this catalyst was evaluated based on product yield and recyclability. Under optimized conditions, an 82% isolated yield of this compound was achieved. mdpi.com Importantly, the catalyst could be recovered and reused for at least six consecutive runs with only a slight decrease in activity, demonstrating its stability and potential for industrial applications. mdpi.com
Characterization of the active sites in these heterogeneous catalysts is crucial for understanding their catalytic behavior. Techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM) are used to characterize the structure and morphology of the catalyst before and after the reaction. mdpi.comresearchgate.netresearchgate.net In the case of the Fe₂Ni-BDC MOF, XRD and FT-IR analysis of the recovered catalyst confirmed that its structure was maintained throughout the reaction, indicating its robustness. mdpi.com
The active sites in these MOF-based catalysts are typically the metal nodes. The synergistic interaction between the two different metals in a bimetallic MOF can enhance the catalytic activity compared to their monometallic counterparts. mdpi.comscispace.com
Another approach involves supporting copper species (Cu₂O and CuI) on multiwalled carbon nanotubes (MWCNTs). cjcatal.com These materials have been used as heterogeneous catalysts for the oxidative amidation of aryl aldehydes with 2-aminopyridines. The characterization of these catalysts revealed that the nature of the copper species and their interaction with the MWCNT support significantly influence the catalytic activity and recyclability. cjcatal.com
Investigation of Synergistic Effects in Bimetallic Catalytic Systems for Enhanced Efficiency
Bimetallic catalytic systems have demonstrated enhanced efficiency in the synthesis of this compound and its derivatives, often attributed to synergistic effects between the two metals. mdpi.comscispace.comd-nb.inforsc.org
A notable example is the use of a bimetallic Fe₂Ni-BDC metal-organic framework (MOF) for the amidation reaction to produce this compound. mdpi.com This bimetallic catalyst exhibited higher productivity compared to other monometallic MOFs. mdpi.com The synergistic effect between iron and nickel within the MOF structure is believed to be responsible for the enhanced catalytic activity. mdpi.comscispace.com This synergy can facilitate key steps in the reaction mechanism, leading to higher yields and more efficient conversion.
Similarly, bimetallic Fe-Cu MOFs have been employed for the reduction of nitroarenes, a reaction that can be a step in the synthesis of amides. scispace.com The Fe-Cu MOF showed superior catalytic performance compared to the single-metal Fe-MOF and Cu-MOF, highlighting the cooperative effect of the two metals. scispace.com
In the context of hydrogenation reactions, bimetallic catalysts, such as palladium-copper or palladium-silver supported on alumina, have been shown to be more efficient for the selective hydrogenation of pyridine and its derivatives. d-nb.info The synergistic effect in these systems is thought to arise from the improved dispersion of the active metal and electronic interactions between the two metals, which can enhance the activation of reactants. d-nb.info
The investigation of these synergistic effects is crucial for the rational design of more efficient bimetallic catalysts for a wide range of organic transformations, including the synthesis of complex molecules like this compound.
Applications in Specific Catalytic Reactions (e.g., Oxidative Amidation of Aldehydes)
This compound and its derivatives are valuable products that can be synthesized through various catalytic reactions, with oxidative amidation of aldehydes being a prominent example. rsc.orgrsc.orgcjcatal.com This reaction involves the direct coupling of an aldehyde with an aminopyridine in the presence of an oxidant and often a catalyst.
One approach is the metal-free oxidative amidation of aldehydes with aminopyridines using aqueous hydrogen peroxide as a green oxidant. rsc.orgrsc.org This method is environmentally benign as it uses water as the solvent and produces water as the only byproduct. rsc.orgrsc.org The reaction proceeds without the need for a metal catalyst or any additives, making it a practical and sustainable alternative for the synthesis of a diverse range of N-(pyridin-2-yl)benzamides. rsc.org
Transition metal catalysts have also been effectively employed for this transformation. For instance, copper(I) oxide (Cu₂O) and copper(I) iodide (CuI) supported on multiwalled carbon nanotubes (MWCNTs) have been used as heterogeneous catalysts for the oxidative amidation of aryl aldehydes with 2-aminopyridines. cjcatal.com The CuI/MWCNT catalyst was found to be particularly effective, leading to product yields in the range of 50-95%. cjcatal.com
Bimetallic metal-organic frameworks (MOFs) have also been utilized as catalysts. A bimetallic Fe₂Ni-BDC MOF was successfully used as a heterogeneous catalyst for the amidation reaction of 2-aminopyridine and trans-β-nitrostyrene to form this compound with a high yield of 82%. mdpi.com This demonstrates the versatility of MOF-based catalysts in facilitating amidation reactions.
The following table provides a summary of different catalytic systems used for the synthesis of this compound derivatives through oxidative amidation and related reactions.
Table 1: Catalytic Systems for the Synthesis of this compound Derivatives
| Catalyst | Reactants | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| None | Aldehydes, Aminopyridines | aq. H₂O₂ | Water | Not specified | rsc.orgrsc.org |
| CuI/MWCNT | Aryl aldehydes, 2-Aminopyridines | Not specified | Not specified | 50-95 | cjcatal.com |
Supramolecular Chemistry and Crystal Engineering of N Pyridin 2 Yl Benzamide Scaffolds
Systematic Investigation of Intermolecular Interactions in the Solid State
The solid-state structure of N-(pyridin-2-yl)benzamide and its analogues is dictated by a complex interplay of various non-covalent interactions. Understanding these interactions is fundamental to predicting and controlling the resulting crystalline architectures.
Hydrogen Bonding Networks (N–H···N, N–H···O, C–H···O, C–H···π)
Hydrogen bonds are among the most influential forces in the crystal packing of this compound scaffolds. The amide (N-H) group acts as a hydrogen bond donor, while the pyridine (B92270) nitrogen (N) and the carbonyl oxygen (O) serve as primary acceptors. dcu.ienih.gov
N–H···N Interactions: The interaction between the amide proton and the pyridine nitrogen is a common and robust motif, often leading to the formation of dimers or chains. researchgate.net
The prevalence and geometry of these hydrogen bonds are detailed in the table below for a selection of this compound derivatives.
| Compound | Hydrogen Bond Type | Interaction Details | Resulting Motif |
| 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide | N-H···O (intramolecular) | Forms a cyclic S(6) motif. | Planar six-membered ring |
| 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide | C-H···O (intermolecular) | Links molecules into one-dimensional chains. | Chain structure |
| N-{(Z)-3-Oxo-3-[(E)-(pyridin-2-ylmethyl)diazenyl]-1-(thiophen-2-yl)prop-1-en-2-yl}benzamide | N-H···O (intermolecular) | Links molecules into chains along the researchgate.net direction. | Chains and sheets |
| N-{(Z)-3-Oxo-3-[(E)-(pyridin-2-ylmethyl)diazenyl]-1-(thiophen-2-yl)prop-1-en-2-yl}benzamide | C-H···π (intramolecular) | Occurs between the pyridine and benzamide (B126) rings. | Stabilizes molecular conformation |
| 2-amino-N-(pyridin-2-yl)benzamide | N-H···O and N-H···N | Links molecules into (100) sheets. | Sheet structure |
Halogen Bonding Interactions: Relative Influence and Coexistence with Hydrogen Bonds
The introduction of halogen atoms onto the this compound scaffold introduces the possibility of halogen bonding, a directional interaction between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a Lewis base. researchgate.net Studies have systematically investigated the interplay between hydrogen and halogen bonds in co-crystals of halogenated N-(pyridin-2-yl)benzamides. nih.gov
In a series of co-crystals with 1,4-diiodotetrafluorobenzene (B1199613) and 1,3,5-trifluoro-2,4,6-triiodobenzene, it was found that the strong halogen bond donors could disrupt the intermolecular hydrogen bonds present in the parent amide structures in the majority of cases. nih.gov The pyridine nitrogen was the most frequent halogen bond acceptor site (81% of cases), followed by the carbonyl oxygen (15%) and the π-system (4%). nih.gov
The ability of a halogen atom to form a halogen bond is influenced by its polarizability and the electronic environment. For instance, ethynyl-substituted halogens on the pyridine ring were shown to have an increased positive σ-hole potential, enhancing their propensity for halogen bond formation. researchgate.netrsc.org The choice of the halogen bond acceptor site (π-cloud, pyridine nitrogen, or carbonyl oxygen) was found to depend on the specific halogen donor. researchgate.netrsc.org
π–π Stacking Interactions in Crystalline Architectures
The aromatic pyridine and benzene (B151609) rings of the this compound scaffold are prone to π–π stacking interactions, which are crucial in organizing the molecules in the crystal lattice. These interactions, characterized by centroid-to-centroid distances typically between 3.5 and 3.8 Å, often lead to the formation of stacked columns or layers. researchgate.netnih.gov
For example, in the crystal structure of N-(1,10-phenanthrolin-5-yl)-4-(2-pyridyl)-benzamide monohydrate, significant π–π stacking interactions are observed with centroid-to-centroid separations in the range of 3.567–3.681 Å. nih.gov Similarly, in 2-amino-N-(pyridin-2-yl)benzamide, π–π stacking interactions with centroid-to-centroid distances of 3.567–3.681 (2) Å are a prominent feature. researchgate.net The planarity of the naphthyridine scaffold in derivatives like N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide also facilitates these stacking interactions.
Rational Design Principles for Crystal Packing and Controlled Solid-State Forms
The understanding of intermolecular interactions in this compound scaffolds allows for the application of rational design principles to control crystal packing and obtain desired solid-state forms. By strategically modifying the molecular structure, crystal engineers can favor certain interactions over others, thereby directing the supramolecular assembly.
For instance, the introduction of substituents that can act as strong hydrogen bond donors or acceptors can be used to create specific and predictable hydrogen bonding motifs. Similarly, the incorporation of halogen atoms can be used to introduce halogen bonding as a key structure-directing interaction. The competition and interplay between these various non-covalent forces are fundamental to achieving control over the crystalline architecture. The formation of different solid-state forms, such as polymorphs and co-crystals, can be guided by these principles. google.com
Co-crystallization and Multi-component Crystal Studies
Co-crystallization has emerged as a powerful technique to modify the physicochemical properties of solid materials without altering the covalent structure of the active molecule. The this compound scaffold is an excellent candidate for co-crystal formation due to its multiple hydrogen bond acceptor sites.
Systematic co-crystallization studies have been performed with various co-formers, such as dicarboxylic acids, to create multi-component crystals. rsc.org These studies have revealed that the formation of heteromeric interactions between the this compound and the co-former often replaces the homomeric interactions present in the individual components. nsf.gov
For example, a study on the co-crystallization of N-(pyridin-2-yl)alkylamides with carboxylic acids showed the formation of tetrameric supramolecular building blocks through hydrogen bonding. rsc.org In another study, a co-crystal of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide and pyrrolidine-2,5-dione was formed, where the two components were linked by N—H···O and N—H···N hydrogen bonds. nih.goviucr.org These multi-component crystals often exhibit different properties compared to the parent compounds.
Influence of Substituents on Supramolecular Synthons and Assembly
For example, a study on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides showed that electronegative substituents on the benzamide moiety increased the potency of the compounds as allosteric modulators, an effect directly related to their binding interactions. nih.gov In another instance, the presence of a bromine atom in 4-bromo-N-(pyridin-2-yl)benzamide was shown to enhance its antimycobacterial activity compared to other halogenated derivatives, highlighting the role of the substituent in biological interactions.
The strategic placement of substituents is therefore a key tool in crystal engineering to fine-tune the intermolecular interactions and control the supramolecular architecture of this compound-based materials. ugr.es
Structure Property Relationships in N Pyridin 2 Yl Benzamide Derivatives Non Biological Focus
Correlation of Molecular Structure with Photophysical Properties
The photophysical behavior of N-(pyridin-2-yl)benzamide derivatives is highly dependent on their molecular architecture. The inherent donor-acceptor nature of the molecule, with the benzamide (B126) and pyridine (B92270) moieties acting as electron-donating and electron-accepting groups, respectively, is central to its optical properties.
The introduction of various substituent groups onto the benzamide or pyridine rings significantly alters the electronic distribution within the molecule, thereby influencing its absorption and fluorescence spectra. bohrium.com The absorption spectra of these derivatives typically show two main bands: a high-energy band attributed to π-π* transitions and a lower-energy band resulting from an intramolecular charge transfer (ICT) process. rsc.org
The nature of the substituent plays a critical role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the absorption and emission maxima. rsc.orgcore.ac.uk For instance, studies on triphenylamine (B166846) (TPA) derivatives incorporating pyridine units show that different substituents lead to varied absorption and fluorescence characteristics. bohrium.com The presence of a strong electron-donating dimethylamino group or a strong electron-withdrawing trifluoromethyl group on the benzamide moiety can cause substantial shifts in the spectra. researchgate.net Similarly, replacing the oxygen atom in the amide group with a sulfur atom (forming a thioamide) also has a profound effect on the photophysical properties. researchgate.netnih.gov
Protonation of the pyridine nitrogen atom can also dramatically alter the fluorescence, as it enhances the ICT character, often leading to quenched or red-shifted emissions. bohrium.com This acid-induced fluorescence regulation has been observed in both solution and solid states. bohrium.com
Structural modifications are a key strategy for tuning the charge transfer (CT) properties and, consequently, the emission quantum yields of this compound derivatives. rsc.org Converting N-(pyridin-2-yl) substituted benzo(thio)amides into their cyclic difluoroboranyl (BF2) derivatives is one such effective modification. researchgate.netnih.gov This conversion typically enhances the fluorescence quantum yield significantly. researchgate.netnih.gov
Research has shown that for a pair of N-(pyridin-2-yl) substituted benzamide and benzothioamide, the sulfur-containing compound has a much smaller emission quantum yield than its oxygen counterpart. researchgate.netnih.gov However, upon formation of the difluoroboranyl complex, the fluorescence quantum yield increases substantially for both. researchgate.netnih.gov This enhancement is attributed to the rigidification of the molecular structure and the altered electronic properties upon coordination with the BF2 moiety.
The exclusion of an aryl fragment from the triazole ring in related heterocyclic systems has been shown to improve the fluorescence quantum yield in solution, likely by reducing non-radiative energy losses. mdpi.com This principle highlights that even subtle changes, such as the removal or addition of a single aromatic ring, can have a significant impact on the emissive properties of the molecule.
Table 1: Photophysical Properties of Selected this compound Derivatives
| Compound | Modification | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |
|---|---|---|---|---|---|---|
| 4-(dimethylamino)-N-(pyridine-2-yl)benzamide | Electron-donating group (NMe₂) | 345 | 443 | 0.43 | Dichloromethane (B109758) | researchgate.net |
| 4-(trifluoromethyl)-N-(pyridine-2-yl)benzamide | Electron-withdrawing group (CF₃) | 299 | 362 | 0.03 | Dichloromethane | researchgate.net |
| 4-(dimethylamino)-N-(pyridine-2-yl)benzothioamide | O replaced by S | 405 | 530 | 0.002 | Dichloromethane | researchgate.net |
| BF2 complex of 4-(dimethylamino)-N-(pyridine-2-yl)benzamide | BF2 complexation | 415 | 450 | 0.89 | Dichloromethane | researchgate.net |
| BF2 complex of 4-(dimethylamino)-N-(pyridine-2-yl)benzothioamide | BF2 complexation, O replaced by S | 473 | 521 | 0.20 | Dichloromethane | researchgate.net |
This table is generated based on data presented in the referenced literature and is for illustrative purposes.
Influence of Substituents on Absorption and Fluorescence Characteristics
Relationship between Molecular Structure and Catalytic Performance and Selectivity
Derivatives of this compound have been employed as ligands in transition metal catalysis, particularly in ethylene (B1197577) oligomerization. mdpi.comacs.org The catalytic activity and selectivity of the resulting metal complexes are strongly correlated with the steric and electronic properties of the ligand structure.
In nickel-catalyzed ethylene oligomerization, complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives have shown high catalytic activities. acs.org The introduction of substituents on the ligand framework significantly influences the catalyst's performance. For example, in a series of nickel(II) complexes with arylimino-pyridine N,N,N-ligands, introducing a methyl substituent into the benzene (B151609) ring of a benzimidazole (B57391) moiety increased catalytic activity from 57 x 10³ h⁻¹ to 100 x 10³ h⁻¹. mdpi.com Conversely, adding electron-withdrawing (Cl) or electron-donating (OMe) groups at the para position of the benzene ring decreased the activity. mdpi.com However, the selectivity for 1-butene (B85601) remained high (92–94%) across these modifications. mdpi.com
Bimetallic metal-organic frameworks (MOFs) using this compound precursors have also been developed as heterogeneous catalysts. An Fe₂Ni-BDC catalyst was used for the amidation reaction between 2-aminopyridine (B139424) and trans-β-nitrostyrene to produce N-(pyridin-2-yl)-benzamide, achieving an 82% yield under optimal conditions. mdpi.com The catalyst demonstrated good reusability, maintaining a 77% yield after six cycles. mdpi.com Similarly, Ni-based MOFs have been used to catalyze the amidation reaction between 2-aminopyridine and benzaldehyde, yielding the N-(pyridin-2-yl)arylamide product with up to 85% efficiency. researchgate.netresearchgate.net The catalyst's stability and reusability are key advantages of this approach. mdpi.comresearchgate.netresearchgate.net
Table 2: Catalytic Performance of Ni-Complexes with this compound-type Ligands in Ethylene Oligomerization
| Ligand Substituent (at para-position of benzene ring) | Activity (x 10³ h⁻¹) | Selectivity for 1-Butene (%) | Reference |
|---|---|---|---|
| H | 57 | ~93 | mdpi.com |
| Me (on benzimidazole ring) | 100 | ~93 | mdpi.com |
| Cl | 19 | 94 | mdpi.com |
| OMe | 15 | 92 | mdpi.com |
This table is generated based on data presented in the referenced literature and is for illustrative purposes.
Structural Factors Influencing Ligand Coordination Behavior and Complex Stability
The coordination chemistry of this compound derivatives is rich and varied, owing to the multiple potential donor sites within the molecule. The primary coordination sites are typically the nitrogen atom of the pyridine ring and the oxygen or nitrogen atom of the amide group. grafiati.com
These ligands can act in a bidentate fashion, coordinating to a metal center via the pyridine nitrogen and the amide oxygen, forming a stable six-membered chelate ring. grafiati.com This mode of coordination is common and enhances the stability of the resulting complexes. grafiati.com For example, a zinc(II) complex has been synthesized where the ligand coordinates in a neutral, bidentate manner through the pyridine-N and amide-O atoms. grafiati.com
In other cases, particularly with thiosemicarbazone derivatives of this compound, the ligand can behave as a tridentate donor. ekb.egekb.eg For instance, (E)-3,4-dichloro-N-(2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbonothioyl) benzamide coordinates to metal ions through the pyridyl nitrogen, the thionic sulfur, and the azomethine nitrogen atoms. ekb.egekb.eg This tridentate coordination allows the formation of stable octahedral complexes when two ligand molecules coordinate to a single metal center. ekb.egekb.eg The geometry of the final complex (e.g., octahedral, square planar, or square pyramidal) is dictated by the denticity of the ligand, the nature of the metal ion, and the other coordinating species (like anions) present in the system. ekb.eg The formation of multiple chelate rings by a single ligand molecule is a key feature that contributes to the high stability of these complexes. grafiati.com
Structure-Based Insights into Corrosion Inhibition Mechanisms and Adsorption Behaviors
This compound and its derivatives have demonstrated effectiveness as corrosion inhibitors for metals like carbon steel in acidic environments. tandfonline.comacs.org Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. rsc.orgbohrium.com
The molecular structure is paramount to this function. The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the π-electrons in the aromatic rings act as active adsorption centers. bohrium.commdpi.com These electron-rich sites facilitate the molecule's attachment to the metal surface. The adsorption process is often described by the Langmuir adsorption isotherm and is typically a combination of physical adsorption (electrostatic interactions) and chemical adsorption (chemisorption, involving charge sharing or donation from the inhibitor to the metal's vacant d-orbitals). tandfonline.comacs.orgbohrium.com
Studies on derivatives like N-(Pyridin-2-yl-carbamothioyl)benzamide (PCMB) have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.comacs.org The efficiency of inhibition generally increases with the concentration of the inhibitor. tandfonline.comacs.orgfrontiersin.org The thermodynamic parameters of adsorption, such as a negative value for the standard free energy of adsorption (ΔG°ads), indicate a spontaneous adsorption process that involves both physisorption and chemisorption. tandfonline.com For PCMB, a ΔG°ads value of -36.55 kJ/mol was reported, confirming this mixed-mode adsorption. tandfonline.com
Table 3: Corrosion Inhibition Efficiency of this compound Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |
|---|---|---|---|---|---|---|
| N-(Pyridin-2-yl-carbamothioyl)benzamide (PCMB) | C-steel | 0.5 M H₂SO₄ | 2.5 x 10⁻⁵ M | >90 (inferred) | Langmuir | tandfonline.com |
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 1 mM | 90.2 | Langmuir | acs.orgresearchgate.net |
| N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamide (NBCPQC) | Mild Steel | 1N HCl | High (unspecified) | 91.49 | Langmuir | bohrium.com |
This table is generated based on data presented in the referenced literature and is for illustrative purposes.
Emerging Research Directions and Advanced Applications
Design and Synthesis of Functionalized N-(pyridin-2-yl)benzamide Derivatives for Advanced Materials Science
The unique chemical properties of this compound derivatives make them attractive candidates for the development of advanced materials. Researchers are actively designing and synthesizing functionalized analogues to explore their potential in various materials science applications. These efforts often involve multi-step organic reactions to introduce specific functional groups that can enhance electronic, optical, or other material properties.
One area of interest is the use of these compounds as precursors for novel materials with tailored characteristics. For instance, the bromine substituent in derivatives like 4-bromo-N-(pyridin-2-yl)benzamide can facilitate certain chemical reactions, making it a valuable building block in materials synthesis. The planar aromatic system of the 1,8-naphthyridine (B1210474) core, when incorporated into the benzamide (B126) structure, can promote π-π stacking interactions, a key feature in the design of organic electronic materials.
The synthesis of these functionalized derivatives often employs established organic chemistry reactions. Common methods include:
Acylation Reactions: Introducing various groups through reactions with agents like acetic anhydride (B1165640) or acetyl chloride. smolecule.com
Substitution Reactions: Replacing existing functional groups with others to tune the molecule's properties. smolecule.com
Coupling Reactions: Such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds and build more complex structures. smolecule.com
These synthetic strategies allow for the creation of a diverse library of this compound derivatives, each with the potential for unique applications in materials science, including the development of new electronic and optical materials. smolecule.com
Exploration of this compound Analogs in Sensor Technologies and Dye Chemistry
The structural features of this compound analogs make them promising candidates for applications in sensor technologies and dye chemistry. The presence of heteroatoms like nitrogen and oxygen, along with aromatic rings, provides sites for interaction with various analytes and contributes to their chromophoric and fluorophoric properties.
In the realm of sensor technology, these compounds are being investigated for their ability to detect specific ions or molecules. The 1,8-naphthyridine-based derivatives, for example, have shown potential in the development of molecular sensors. The mechanism often involves the binding of the target analyte to the this compound analog, leading to a measurable change in its optical or electrochemical properties.
In dye chemistry, the focus is on synthesizing derivatives with specific light-absorbing and emitting characteristics. The electronic properties of the this compound scaffold can be tuned by introducing different substituents, thereby altering the color and fluorescence of the resulting dye. This tunability is crucial for applications such as in dye-sensitized solar cells and light-emitting diodes.
Advanced Studies in Corrosion Inhibition by this compound Derivatives: Surface Adsorption Models
A significant area of research for this compound derivatives is their application as corrosion inhibitors for various metals and alloys. These compounds have demonstrated considerable efficacy in protecting metals from corrosive environments, particularly in acidic media. nih.govdntb.gov.uaacs.orgbohrium.com
The primary mechanism of corrosion inhibition by these derivatives is their adsorption onto the metal surface, forming a protective film that blocks the active sites for corrosion. bohrium.com This adsorption is influenced by the molecular structure of the inhibitor, including the presence of heteroatoms (N, O, S) with lone pairs of electrons and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal. bohrium.com
Advanced studies in this field often employ a combination of experimental and theoretical methods to understand the inhibition mechanism in detail. Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are used to evaluate the inhibition efficiency and the nature of the inhibitor (anodic, cathodic, or mixed-type). acs.orgbohrium.comnih.gov
Surface analysis techniques like scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) provide visual evidence of the protective film formation on the metal surface. nih.govnih.gov
To gain deeper insights into the adsorption process at the molecular level, researchers utilize surface adsorption models. The Langmuir adsorption isotherm is frequently used to describe the relationship between the inhibitor concentration and the surface coverage. acs.orgbohrium.comnih.govresearchgate.net This model helps in understanding the nature of the interaction between the inhibitor molecules and the metal surface, which can be a combination of physical (physisorption) and chemical (chemisorption) adsorption. acs.org
Computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are also employed to corroborate experimental findings. acs.orgresearchgate.net These theoretical studies help to elucidate the adsorption mechanism by identifying the active sites in the inhibitor molecule and predicting the orientation of the molecules on the metal surface. researchgate.net
The effectiveness of these inhibitors is often enhanced by the presence of specific functional groups. For instance, pyrazole (B372694) and pyrimidine (B1678525) derivatives containing the benzamide moiety have shown high inhibition efficiencies. nih.govdntb.gov.uaacs.org
Table of Corrosion Inhibition Data for Selected this compound Derivatives
| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm | Reference |
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 90.2 | Langmuir | acs.org |
| (E)-N-(3-((1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)diazenyl)-2,5-diethoxyphenyl)benzamide (MA-975) | Copper | 1.0 M HNO₃ | 89.59 | Langmuir | nih.govdntb.gov.ua |
| N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamide (NBCPQC) | Mild Steel | 1N HCl | >90 | Langmuir | bohrium.com |
Future Prospects in Tailored Synthetic Methodologies and Catalytic Transformations
The future of this compound research lies in the development of more efficient, sustainable, and versatile synthetic methods. While classical amidation reactions are well-established, there is a growing interest in novel catalytic approaches that offer higher yields, milder reaction conditions, and greater functional group tolerance. researchgate.net
Recent advancements include the use of heterogeneous catalysts, such as bimetallic metal-organic frameworks (MOFs), for the synthesis of N-(pyridin-2-yl)benzamides. mdpi.comresearchgate.net These catalysts can be easily recovered and reused, aligning with the principles of green chemistry. mdpi.com Electrosynthesis is another emerging sustainable method, offering a mild alternative for the synthesis of these compounds through oxidative ring-opening reactions. thieme-connect.com
Catalytic transformations involving this compound are also a key area of future research. The pyridine (B92270) nitrogen can act as a directing group in C-H activation reactions, enabling the direct functionalization of otherwise unreactive C-H bonds. acs.orgbeilstein-journals.org This strategy opens up new avenues for creating complex molecules with high precision and efficiency.
Furthermore, this compound itself can serve as an efficient ligand in transition metal-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, to form C-N bonds. researchgate.net The development of novel catalysts and ligands will continue to expand the synthetic utility of this versatile scaffold.
Future research will likely focus on:
Developing atom-economical and metal-free synthetic routes. rsc.org
Exploring photocatalytic and electrocatalytic methods for milder and more sustainable syntheses. thieme-connect.combeilstein-journals.org
Designing novel catalytic systems that utilize the unique properties of the this compound core for new transformations. chemrxiv.org
Expanding the scope of directing group-assisted C-H functionalization to access a wider range of derivatives. acs.org
These advancements in synthetic methodologies and catalytic applications will undoubtedly pave the way for the discovery of new this compound-based materials and molecules with enhanced properties and functionalities.
Q & A
Q. What are the standard synthetic routes for preparing N-(pyridin-2-yl)benzamide derivatives?
The synthesis typically involves coupling pyridin-2-amine with substituted benzoyl chlorides under reflux conditions. For example, pyridine is used as both a solvent and base to facilitate amide bond formation, with reactions refluxed for 4 hours to achieve high yields . Variations include using Lawesson’s reagent to convert amides to thioamides for structure-activity relationship (SAR) studies .
Q. What spectroscopic methods are used to characterize this compound derivatives?
Characterization relies on -NMR, -NMR, FT-IR, and LC-MS. IR confirms amide C=O stretches (~1650–1700 cm), while NMR identifies aromatic proton environments and substituent effects. LC-MS validates molecular weight and purity, particularly for intermediates like 3,4,5-trihydroxy-N-(pyridin-2-yl)benzamide .
Q. How do researchers ensure reproducibility in biological assays involving this compound?
Experiments should include at least six replicates per condition, with statistical analysis using ANOVA and post-hoc tests (e.g., Duncan’s test) to account for variability. For example, antibacterial studies of analogs like 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide required rigorous replication to validate activity trends .
Advanced Research Questions
Q. How can structural modifications of this compound enhance pharmacological activity?
Key modifications include:
- Linker optimization : Introducing hydroxyl or thioamide groups (via Lawesson’s reagent) improves solubility and target binding .
- Substituent effects : Electron-withdrawing groups (e.g., halogens) on the benzamide ring enhance stability and receptor affinity, as seen in TGF-β inhibitors like GW788388 .
- Heterocyclic extensions : Adding boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables Suzuki-Miyaura cross-coupling for drug conjugate synthesis .
Q. What mechanistic insights explain unexpected byproducts in photocatalytic reactions of imidazo[1,2-a]pyridines?
Under organophotoredox conditions (e.g., Ru-based catalysts), aerobic oxidation cleaves the imidazo ring, yielding this compound as a byproduct. This highlights the need for controlled reaction environments to avoid oxidative degradation .
Q. How can researchers address discrepancies in biological activity data across studies?
Contradictions often arise from assay conditions (e.g., cell type, concentration). For example, TGF-β inhibitors like GW788388 show IC variability depending on kinase profiling methods. Cross-validation using orthogonal assays (e.g., SPR, cellular luciferase) and standardized protocols is critical .
Q. What strategies optimize solid-state formulations of this compound derivatives?
Polymorph screening via X-ray powder diffraction (XRPD) and thermal analysis (DSC/TGA) identifies stable crystalline forms. For instance, patent data highlight co-crystallization with pharmaceutically acceptable co-formers to improve bioavailability .
Q. How do researchers evaluate the pharmacokinetic (PK) properties of these compounds?
PK studies use in vitro models (e.g., hepatic microsomes for metabolic stability) and in vivo rodent assays. For TGF-β inhibitors, oral bioavailability is assessed through plasma concentration-time profiles and tissue distribution analysis .
Q. What analytical challenges arise in quantifying trace impurities in synthetic batches?
High-resolution LC-MS/MS or -NMR with spiked standards detects low-abundance byproducts. For example, residual pyridine from synthesis must be quantified to meet ICH guidelines (<300 ppm) .
Q. How can computational methods guide the design of this compound-based inhibitors?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like TGF-β type I receptor. QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory potency .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of benzoyl chloride intermediates .
- Biological Assays : Include positive controls (e.g., GW788388 for TGF-β studies) and validate findings across multiple cell lines .
- Data Reporting : Adhere to FAIR principles by depositing spectral data in public repositories (e.g., PubChem) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
